

Filibuvir dosing regimen clinical trials 300mg vs 600mg twice daily

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Compound Focus: Filibuvir

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Clinical Dosing Data and Antiviral Activity

The table below summarizes the key efficacy and safety findings from a 28-day Phase 2a study where **filibuvir** was administered in combination with pegylated interferon alfa and ribavirin (PegIFN/RBV) [1].

Dosing Regimen	Rapid Virologic Response (RVR) Rate	Sustained Virologic Response at 12 Weeks (SVR12)	Frequent Adverse Events
Filibuvir 200 mg BID + PegIFN/RBV	60% (6/10 patients)	30% (3/10 patients)	Fatigue, Nausea, Headache
Filibuvir 300 mg BID + PegIFN/RBV	75% (6/8 patients)	50% (4/8 patients)	Fatigue, Nausea, Headache
Filibuvir 500 mg BID + PegIFN/RBV	63% (5/8 patients)	50% (4/8 patients)	Fatigue, Nausea, Headache
Placebo + PegIFN/RBV	0% (0/8 patients)	50% (4/8 patients)	Not Specified

Early-phase monotherapy studies demonstrated **filibuvir**'s dose-dependent antiviral effect, with mean maximum HCV RNA reductions ranging from **-0.97 log₁₀ IU/mL at 100 mg BID to -2.30 log₁₀ IU/mL at 700 mg BID** in treatment-naive patients [2].

Experimental Protocols for Clinical and Resistance Studies

For researchers aiming to validate or build upon these findings, here are summaries of the key methodologies used in the cited literature.

Clinical Trial Design for Antiviral Activity Assessment

This protocol is based on the Phase 1b studies that evaluated the short-term antiviral activity and safety of **filibuvir** monotherapy [2].

- **Objective:** To determine the antiviral efficacy, pharmacokinetics, and safety of multiple doses of **filibuvir** in patients chronically infected with HCV genotype 1.
- **Patient Population:** Treatment-naive and treatment-experienced adults with chronic HCV genotype 1 infection.
- **Study Design:** Randomized, placebo-controlled dose escalation study OR non-randomized, open-label study.
- **Intervention:** Oral administration of **filibuvir** at doses ranging from 100 mg to 700 mg twice daily.
- **Treatment Duration:** 3 to 10 days.
- **Primary Endpoint:** Change in plasma HCV RNA levels from baseline to the end of treatment.
- **Safety Monitoring:** Recording of all adverse events, with severity graded as mild or moderate.
- **Pharmacokinetic Analysis:** Blood sampling to determine drug exposure levels.

Protocol for Genotypic Resistance Analysis

This method details how resistance-associated variants were identified in patient samples following **filibuvir** therapy [3].

- **Sample Collection:** Plasma samples are collected from patients at baseline, during therapy, and after therapy cessation, and stored at -80°C.

- **Viral RNA Extraction:** RNA is extracted from plasma using a commercial kit (e.g., QIAamp Ultrasens Virus Kit).
- **Reverse Transcription and PCR:** HCV cDNA is generated by reverse transcription. The NS5B polymerase gene is amplified using a nested PCR approach.
- **Population Sequencing:** The amplified NS5B gene is sequenced using primers targeting both strands. Population (consensus) sequencing is performed to identify prevalent mutations.
- **Sequence Analysis:** Nucleotide sequences are translated to amino acid sequences and aligned to a reference sequence (e.g., genotype 1a H77 or 1b Con1). Mutations are identified by comparison to the baseline sequence.

Protocol for Phenotypic Analysis of Resistance Mutations

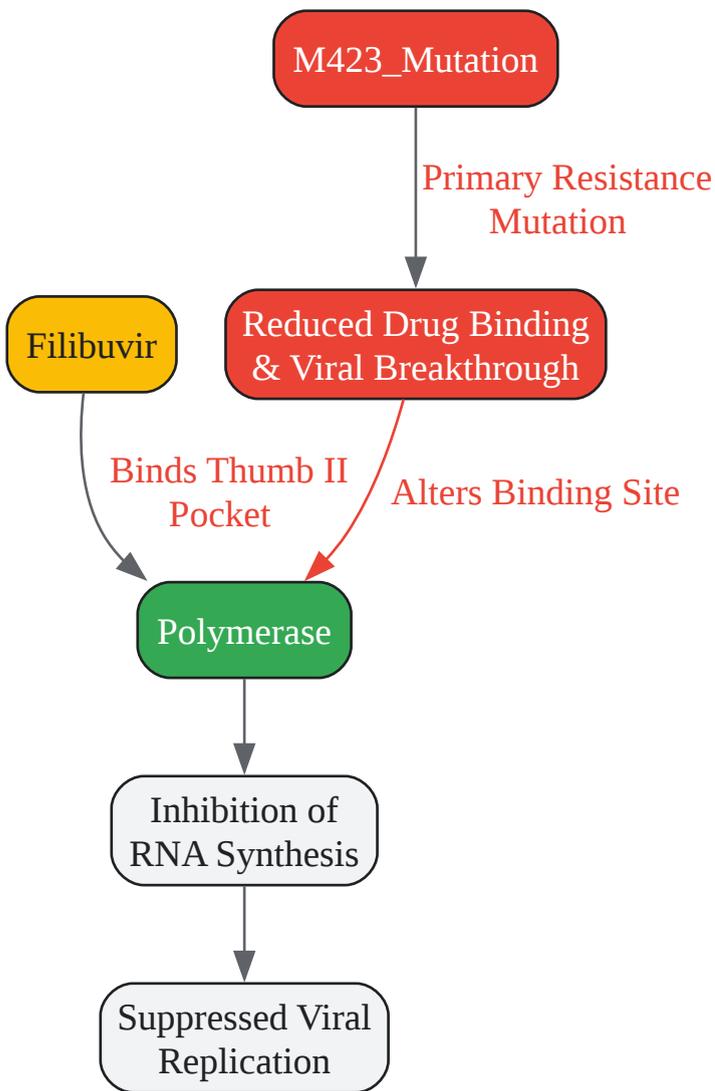
This cell-culture-based protocol confirms whether identified mutations reduce susceptibility to **filibuvir** [3].

- **Cloning of Patient Variants:** NS5B amplicons from patient samples are cloned into a subgenomic HCV replicon vector.
- **Site-Directed Mutagenesis:** Specific resistance mutations (e.g., M423T) are introduced into a wild-type replicon backbone to confirm their effect.
- **In Vitro Transcription:** Replicon RNA is generated in vitro from the engineered plasmids.
- **Transient Transfection:** RNA is electroporated into permissive Huh7.5 cells.
- **Dose-Response Assay:** Transfected cells are treated with a range of **filibuvir** concentrations. After 72 hours, viral replication inhibition is measured (e.g., via a luciferase reporter assay).
- **Data Analysis:** The half-maximal effective concentration (EC50) is calculated and compared to the wild-type control to determine the fold-change in resistance.

Mechanism of Action and Resistance Pathways

Filibuvir is a non-nucleoside inhibitor (NNI) that allosterically binds to the **thumb domain II pocket** of the HCV NS5B RNA-dependent RNA polymerase, inhibiting viral replication [4] [5] [1]. Biochemical studies indicate it preferentially inhibits primer-dependent RNA synthesis over de novo initiation [5].

The following diagram illustrates the mechanism of action and primary resistance pathway of **filibuvir**.



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The primary pathway for resistance to **filibuvir** involves mutations at residue **M423** (e.g., M423T, M423I, M423V) within the NS5B thumb II pocket [3] [1]. These mutations significantly reduce the drug's binding affinity by over 250-fold and are frequently observed in patients experiencing viral breakthrough [5] [3]. Although these variants confer resistance, they often have reduced **replicative capacity** in vitro, and reversion to the wild-type virus can occur after therapy is stopped [3].

Research Application Notes

- **Barrier to Resistance:** As with many NNIs, **filibuvir** has a relatively low genetic barrier to resistance, making it unsuitable for monotherapy [6] [1]. Its optimal use was envisioned in combination with other

antiviral agents with complementary mechanisms, such as protease inhibitors or nucleoside polymerase inhibitors, to suppress resistance.

- **Genotype Specificity:** The development and testing of **filibuvir** were focused exclusively on **HCV genotype 1**. The activity against other genotypes was not a focus of the clinical program, which is typical for many early NNIs [6].
- **Clinical Development Status:** Based on the available literature, **filibuvir**'s development appears to have progressed only to Phase 2b trials. There is no indication in the provided search results that it advanced to Phase 3 or received regulatory approval for clinical use.

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